

Endogenous ligands for Abnormal cannabidiol receptors

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An In-depth Technical Guide to the Endogenous Ligands of the **Abnormal Cannabidiol** Receptor (GPR18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 18 (GPR18), also known as the **Abnormal Cannabidiol** (Abn-CBD) receptor, has emerged as a significant therapeutic target in various physiological and pathological processes, including immunomodulation, pain, and inflammation resolution.^{[1][2]} Initially an orphan receptor, extensive research has led to the identification of several endogenous ligands that activate GPR18, paving the way for a deeper understanding of its function and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key endogenous ligands for GPR18, their binding affinities, the signaling pathways they trigger, and the experimental methodologies used for their characterization.

The two primary endogenous ligands that have been proposed for GPR18 are N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).^{[1][2][3]}

Endogenous Ligands and Quantitative Data

The activation of GPR18 by its endogenous ligands has been quantified in various functional assays. The following table summarizes the key binding affinity and potency values reported in the literature. It is important to note that there are some conflicting reports regarding the agonistic activity of NAGly, with some studies failing to observe GPR18 activation in certain assay systems.^[4] This discrepancy may be attributable to biased agonism, where a ligand preferentially activates certain signaling pathways over others.

Endogenous Ligand	Assay Type	Cell Line	Parameter	Value	Reference
N-arachidonoyl glycine (NAGly)	cAMP Inhibition	CHO-hGPR18	IC ₅₀	20 nM	[1][5]
ERK Phosphorylation	HEK-hGPR18	EC ₅₀	44.5 nM	[1]	
Competition Binding ([³ H]-RvD2-ME)	CHO-GPR18	IC ₅₀	~100 nM	[6]	
Resolvin D2 (RvD2)	β-arrestin Recruitment	CHO-hGPR18	EC ₅₀	0.2 pM (2.0 x 10 ⁻¹³ M)	[2]
Radioligand Binding ([³ H]-RvD2-ME)	CHO-hGPR18	K _d	9.6 ± 0.9 nM	[2]	
Competition Binding ([³ H]-RvD2-ME)	CHO-GPR18	IC ₅₀	~100 nM	[6]	

Note on Quantitative Data:

- EC₅₀ (Half maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum response.

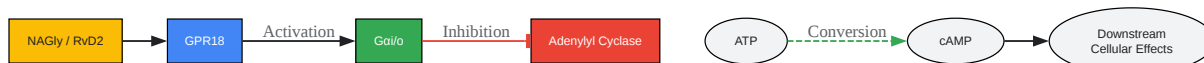
- IC_{50} (Half maximal inhibitory concentration): The concentration of a ligand that inhibits a specific biological or biochemical function by 50%.
- K_d (Dissociation constant): A measure of the affinity between a ligand and a receptor. A lower K_d indicates a higher affinity.

Signaling Pathways

Activation of GPR18 by its endogenous ligands initiates a cascade of intracellular signaling events. The receptor has been shown to couple to multiple G protein subtypes, including Gai/o, Gαq, and Gαs, as well as engaging the β-arrestin pathway.[7][8] This promiscuous coupling contributes to the diverse physiological roles of GPR18 and the phenomenon of biased agonism.

Gai/o-Mediated Signaling

The coupling of GPR18 to Gai/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This pathway is often associated with the modulation of cellular processes such as cell migration and apoptosis.[9]

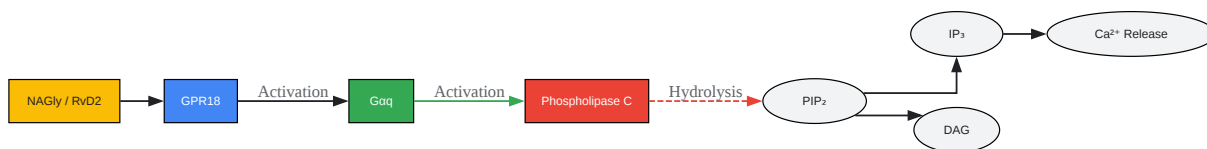


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Gai/o-mediated signaling pathway.

Gαq-Mediated Signaling

GPR18 activation can also lead to the stimulation of the Gαq pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[7]



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Gαq-mediated calcium mobilization.

Gαs-Mediated Signaling

Interestingly, RvD2 has been shown to initiate Gαs protein coupling, leading to the activation of the cAMP-PKA signaling pathway and subsequent phosphorylation of STAT3, which is implicated in RvD2-stimulated macrophage phagocytosis.[8]

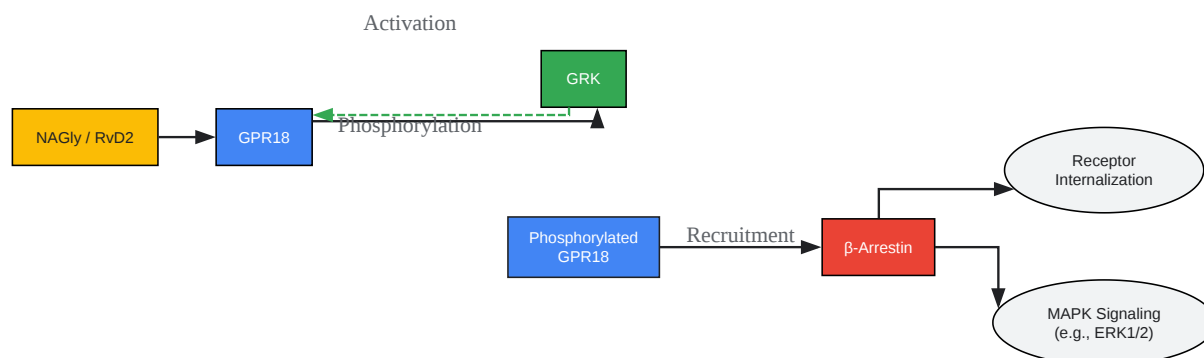


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RvD2-induced Gαs signaling.

β-Arrestin Recruitment

Upon agonist binding, GPR18 can also recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[7] The recruitment of β-arrestin by different ligands can vary, highlighting the concept of biased agonism where a ligand can favor either G protein-dependent or β-arrestin-dependent signaling.



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β-arrestin recruitment pathway.

Experimental Protocols

The characterization of endogenous ligands for GPR18 relies on a variety of robust in vitro assays. Below are detailed methodologies for two key experiments: the calcium mobilization assay and the β-arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαq coupling.

1. Cell Culture and Transfection:

- Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are transiently co-transfected with an expression vector encoding human GPR18 and a promiscuous Gα₁₆ construct using a suitable transfection reagent (e.g., Lipofectamine). The

Gα₁₆ subunit couples to Gai/o- and Gas-coupled receptors and redirects the signal to the PLC pathway, enabling calcium readouts for a broader range of GPCRs.[3]

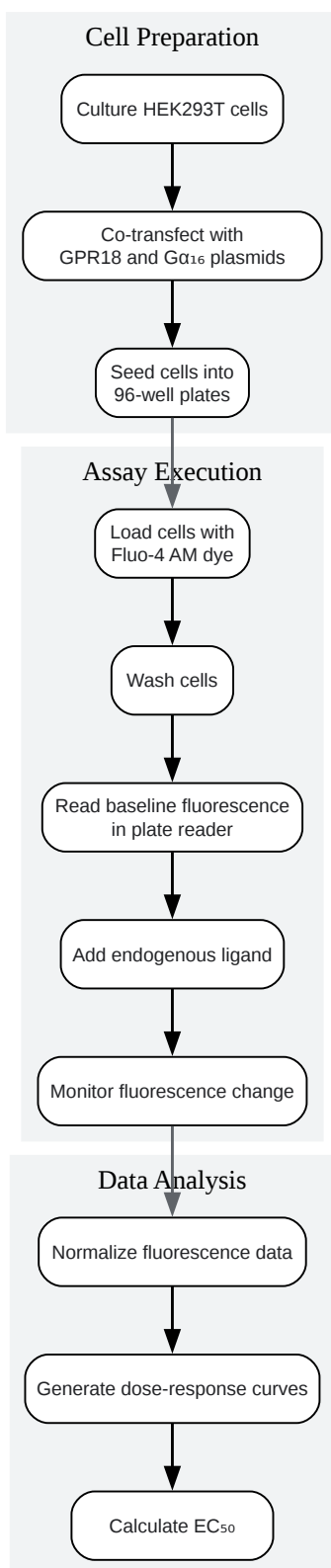
- Control cells are transfected with an empty vector and the Gα₁₆ construct.

2. Assay Procedure:

- Transfected cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
- The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[10]
- After incubation, the dye-loading solution is removed, and cells are washed with the assay buffer.
- The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- A baseline fluorescence reading is established before the automated addition of the endogenous ligand at various concentrations.
- The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.

3. Data Analysis:

- The peak fluorescence response is measured and normalized to the baseline.
- Dose-response curves are generated by plotting the fluorescence change against the ligand concentration.
- The EC₅₀ value is calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).



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Calcium mobilization assay workflow.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR18, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® assay (DiscoverX) is a commonly used platform for this purpose.

1. Principle:

- The assay utilizes enzyme fragment complementation. The GPR18 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA) fragment of β-galactosidase.
- Upon ligand-induced activation and subsequent phosphorylation of GPR18, β-arrestin-EA is recruited to the receptor, bringing the two enzyme fragments into close proximity.
- This proximity allows the fragments to complement and form an active β-galactosidase enzyme.
- The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[\[11\]](#)

2. Cell Line:

- A stable cell line co-expressing the GPR18-ProLink™ fusion protein and the β-arrestin-EA fusion protein is used (e.g., CHO-K1 GPR18 β-arrestin cell line).[\[7\]](#)

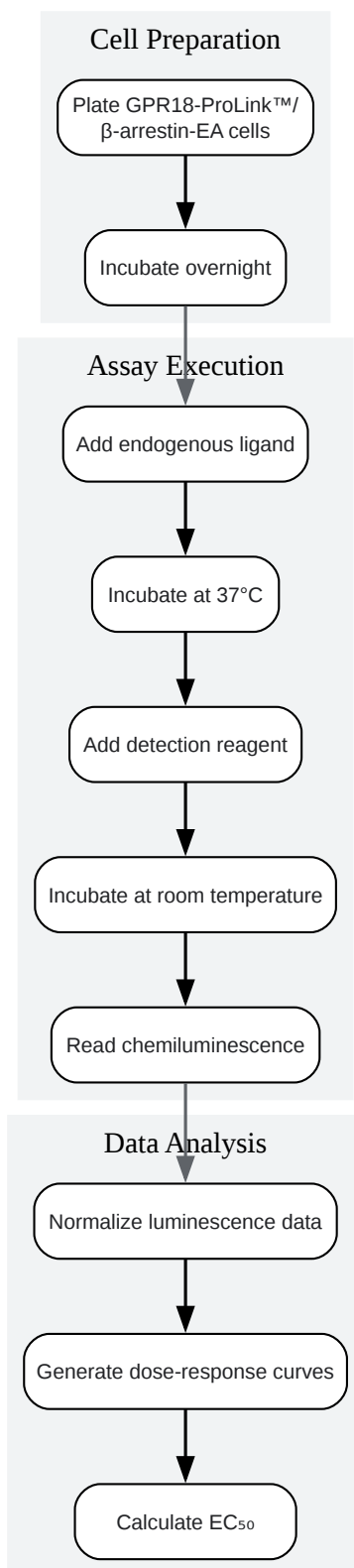
3. Assay Procedure:

- Cells are plated in a white, clear-bottom 96-well plate and incubated overnight.
- The endogenous ligand is prepared at various concentrations in the assay buffer.
- The ligand solutions are added to the cells, and the plate is incubated at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
- The detection reagent, containing the chemiluminescent substrate, is added to each well.

- The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.
- The chemiluminescence is measured using a plate reader.

4. Data Analysis:

- The raw luminescence data is normalized to a positive control (a known GPR18 agonist) and a negative control (vehicle).
- Dose-response curves are generated, and EC₅₀ values are determined using non-linear regression.



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β -arrestin recruitment assay workflow.

Conclusion

The identification of N-arachidonoyl glycine and Resolvin D2 as endogenous ligands for the **Abnormal Cannabidiol** receptor (GPR18) has been a pivotal step in deorphanizing this receptor and understanding its physiological significance. The complex signaling profile, characterized by coupling to multiple G protein subtypes and β -arrestin, underscores the potential for developing biased agonists that can selectively target specific downstream pathways, offering a more refined therapeutic approach. The experimental protocols detailed herein provide a foundation for the continued investigation of GPR18 and the discovery of novel ligands with therapeutic potential for a range of inflammatory and neurological disorders.

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